4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline
Description
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-27-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)28(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPIOSKPGHKYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and the benzenesulfonyl group. The methoxy group is usually introduced through a methylation reaction.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Azepane Ring Introduction: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinoline core.
Benzenesulfonyl Group Addition: The benzenesulfonyl group is typically added via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.
Methoxy Group Introduction: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline is a complex organic compound with a quinoline core substituted with an azepane ring, a benzenesulfonyl group, and a methoxy group. This compound is researched for its potential applications in medicinal chemistry, material science, biological studies, and industrial uses.
Scientific Research Applications
- Medicinal Chemistry The compound is studied as a potential pharmacophore in drug design due to its ability to interact with biological targets like enzymes and receptors.
- Material Science Its structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
- Biological Studies The compound is used in studies to understand its interactions with biological macromolecules, potentially providing insights into its therapeutic uses.
- Industrial Applications It can be used as an intermediate in synthesizing more complex molecules for various industrial applications.
Potential Derivatives
This compound can undergo several reactions, leading to the formation of various derivatives:
- Oxidation Products Quinoline N-oxides.
- Reduction Products Reduced quinoline derivatives.
- Substitution Products Various substituted quinoline derivatives, depending on the nucleophile used.
Methoxyquinoline Complexes
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. The azepane ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline with structurally related quinoline derivatives and sulfonamide-containing compounds, focusing on substituent effects, synthesis strategies, and physicochemical properties.
Substituent Diversity and Positional Effects
Key Observations:
- Position 3: The benzenesulfonyl group in the target compound differs from methyl or aryl groups in analogs .
- Position 4: The azepane ring provides a larger, more flexible substituent than amino or dimethoxyphenyl groups, which may influence binding affinity in biological targets .
- Position 6: Methoxy groups are common in bioactive quinolines (e.g., antimalarials), suggesting the target compound may share similar solubility or target interactions .
Physicochemical and Bioactive Properties
Key Observations:
- The azepane ring’s conformational flexibility may improve blood-brain barrier penetration compared to rigid 3,4-dimethoxyphenyl groups .
Research Implications and Limitations
- Gaps in Data : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparative analysis relies on structural analogs.
- Synthetic Challenges : The azepane and benzenesulfonyl groups may require orthogonal protection/deprotection strategies, increasing synthesis complexity .
- Therapeutic Potential: Quinoline-sulfonamide hybrids are explored as kinase inhibitors or antimicrobials; the target compound’s unique substituents warrant further investigation .
Q & A
Q. What synthetic methodologies are optimal for introducing the azepane and benzenesulfonyl moieties to the 6-methoxyquinoline core?
Methodological Answer:
- Stepwise Functionalization: First, sulfonate the quinoline at position 3 using benzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM). Subsequent nucleophilic substitution at position 4 with azepane requires activation via halogenation (e.g., using POCl₃ for chlorination) followed by heating with azepane in a polar aprotic solvent (DMF or DMSO) .
- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography to avoid side products like over-sulfonated derivatives.
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺ expected at m/z ~439).
- ¹H/¹³C NMR: Key signals include:
- Methoxy group at δ ~3.9 ppm (singlet, 3H).
- Azepane protons as multiplet (δ ~1.6–2.1 ppm, 8H).
- Quinoline aromatic protons (δ ~7.5–8.5 ppm) .
- Purity Thresholds: Aim for ≥95% purity (HPLC) for biological assays.
Advanced Research Questions
Q. How does the benzenesulfonyl group influence the compound’s electronic properties and binding affinity in biological systems?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The sulfonyl group’s electron-withdrawing nature may reduce electron density on the quinoline ring, affecting π-π stacking with protein targets .
- Comparative SAR Studies: Synthesize analogs without the sulfonyl group and test inhibition against kinase targets (e.g., EGFR or CDK2) to quantify its contribution .
Q. What strategies resolve contradictions in fluorescence data under varying pH conditions?
Methodological Answer:
- pH-Dependent Fluorescence: The 6-methoxyquinoline core exhibits pH-sensitive fluorescence due to protonation/deprotonation of the nitrogen atom.
- Experimental Design: Measure fluorescence intensity (λₑₓ = 350 nm, λₑₘ = 450 nm) across pH 2–12. Use quinine sulfate as a reference standard .
- Data Interpretation: A biphasic curve (quenching at low/high pH) confirms excited-state proton transfer. Discrepancies may arise from solvent polarity or aggregation effects—address via controlled ionic strength buffers .
Q. How can high-pressure Raman spectroscopy elucidate conformational changes in the crystalline form?
Methodological Answer:
- High-Pressure Setup: Use a diamond anvil cell (0–3 GPa) with methanol:ethanol (4:1) as a pressure-transmitting medium.
- Key Observations: Monitor shifts in:
- C-H stretching (2900–3100 cm⁻¹) for azepane ring distortion.
- Sulfonyl S=O vibrations (~1150 cm⁻¹) for hydrogen-bonding changes.
- Phase transitions are indicated by splitting/merging of peaks (e.g., at ~1.7 GPa) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in DMSO vs. aqueous buffers?
Methodological Answer:
- Solubility Testing Protocol:
Methodological Innovations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
